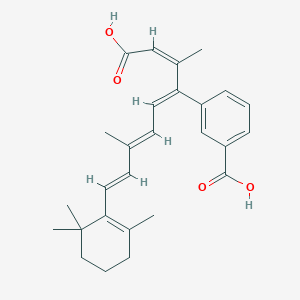
13-cis-12-(3'-Carboxyphenyl)retinoic acid
Beschreibung
13-cis-12-(3’-Carboxyphenyl)retinoic acid is a synthetic retinoid derivative. Retinoids are compounds related to vitamin A and are known for their roles in regulating cell growth, differentiation, and apoptosis. This particular compound has been studied for its potential therapeutic applications, especially in the treatment of skin disorders and certain types of cancer .
Eigenschaften
CAS-Nummer |
141948-79-0 |
|---|---|
Molekularformel |
C27H32O4 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
3-[(1Z,3Z,5E,7E)-1-carboxy-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraen-3-yl]benzoic acid |
InChI |
InChI=1S/C27H32O4/c1-18(12-14-24-19(2)8-7-15-27(24,4)5)11-13-23(20(3)16-25(28)29)21-9-6-10-22(17-21)26(30)31/h6,9-14,16-17H,7-8,15H2,1-5H3,(H,28,29)(H,30,31)/b14-12+,18-11+,20-16-,23-13- |
InChI-Schlüssel |
XKKDQOHDTASHCE-PAZAWXFKSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=C(C2=CC(=CC=C2)C(=O)O)C(=CC(=O)O)C)C |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C(\C2=CC(=CC=C2)C(=O)O)/C(=C\C(=O)O)/C)/C |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=C(C2=CC(=CC=C2)C(=O)O)C(=CC(=O)O)C)C |
Andere CAS-Nummern |
141948-79-0 |
Synonyme |
13-cis-12-(3'-carboxyphenyl)retinoic acid 4-(3-carboxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2Z,4E,6E,8E-nonatetraenoic acid BMS 181162 BMS-181162 BMS181162 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von 13-cis-12-(3’-Carboxyphenyl)retinsäure umfasst typischerweise die Kondensation eines Retinoidgerüsts mit einer Carboxyphenylgruppe. Der Prozess erfordert häufig die Verwendung von starken Säuren oder Basen als Katalysatoren und kann mehrere Reinigungsschritte umfassen, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann großtechnische organische Synthesetechniken umfassen, darunter die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um Isomerisierung und Abbau des Produkts zu vermeiden .
Arten von Reaktionen:
Oxidation: 13-cis-12-(3’-Carboxyphenyl)retinsäure kann Oxidationsreaktionen unterliegen, was oft zur Bildung von stärker oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder andere reduzierte Formen umwandeln.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu carboxylierten Derivaten führen, während die Reduktion Alkohole erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird 13-cis-12-(3’-Carboxyphenyl)retinsäure als Modellverbindung verwendet, um das Verhalten von Retinoiden und ihren Derivaten zu untersuchen. Sie hilft beim Verständnis der Reaktivität und Stabilität dieser Verbindungen unter verschiedenen Bedingungen .
Biologie: Biologisch wurde diese Verbindung hinsichtlich ihrer Auswirkungen auf Zelldifferenzierung und Apoptose untersucht. Sie ist besonders relevant in Studien, die Hautzellen und Krebszellen betreffen .
Medizin: Medizinisch hat sich 13-cis-12-(3’-Carboxyphenyl)retinsäure bei der Behandlung von Hauterkrankungen wie Akne und Psoriasis als vielversprechend erwiesen. Sie wird auch hinsichtlich ihres Potenzials in der Krebstherapie untersucht, insbesondere für ihre Fähigkeit, die Apoptose in Krebszellen zu induzieren .
Industrie: In der Industrie wird diese Verbindung bei der Formulierung von topischen Behandlungen und anderen pharmazeutischen Produkten verwendet. Ihre Stabilität und Wirksamkeit machen sie zu einem wertvollen Bestandteil verschiedener therapeutischer Formulierungen .
5. Wirkmechanismus
Der Wirkmechanismus von 13-cis-12-(3’-Carboxyphenyl)retinsäure beinhaltet ihre Wechselwirkung mit Retinsäure-Rezeptoren (RARs) und Retinoid-X-Rezeptoren (RXRs). Diese Rezeptoren sind nukleäre Transkriptionsfaktoren, die die Expression von Genen regulieren, die am Zellwachstum, der Differenzierung und der Apoptose beteiligt sind. Durch die Bindung an diese Rezeptoren kann die Verbindung die Genexpression modulieren und zelluläre Prozesse beeinflussen .
Ähnliche Verbindungen:
13-cis-Retinsäure: Ein weiteres Retinoidderivat mit ähnlichen biologischen Aktivitäten, aber unterschiedlichen Strukturmerkmalen.
All-trans-Retinsäure: Bekannt für ihre Rolle bei der Behandlung der akuten Promyelozytenleukämie.
9-cis-Retinsäure: Ein weiteres Isomer der Retinsäure mit unterschiedlichen biologischen Eigenschaften.
Einzigartigkeit: 13-cis-12-(3’-Carboxyphenyl)retinsäure ist einzigartig aufgrund des Vorhandenseins der Carboxyphenylgruppe, die ihre Bindungsaffinität zu Retinsäure-Rezeptoren erhöht und ihre Stabilität erhöht. Diese strukturelle Modifikation trägt auch zu ihren unterschiedlichen therapeutischen Eigenschaften im Vergleich zu anderen Retinoiden bei .
Wirkmechanismus
The mechanism of action of 13-cis-12-(3’-Carboxyphenyl)retinoic acid involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate the expression of genes involved in cell growth, differentiation, and apoptosis. By binding to these receptors, the compound can modulate gene expression and influence cellular processes .
Vergleich Mit ähnlichen Verbindungen
13-cis-Retinoic acid: Another retinoid derivative with similar biological activities but different structural features.
All-trans-Retinoic acid: Known for its role in the treatment of acute promyelocytic leukemia.
9-cis-Retinoic acid: Another isomer of retinoic acid with distinct biological properties.
Uniqueness: 13-cis-12-(3’-Carboxyphenyl)retinoic acid is unique due to the presence of the carboxyphenyl group, which enhances its binding affinity to retinoic acid receptors and increases its stability. This structural modification also contributes to its distinct therapeutic properties compared to other retinoids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


